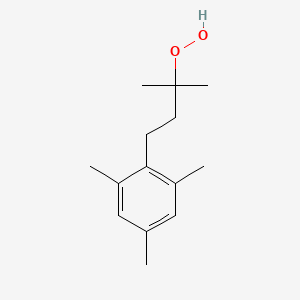
2-Methyl-4-(2,4,6-trimethylphenyl)butane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(2,4,6-trimethylphenyl)butane-2-peroxol is an organic compound characterized by its unique structure, which includes a peroxol group attached to a butane backbone with methyl and trimethylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,4,6-trimethylphenyl)butane-2-peroxol typically involves the reaction of 2-Methyl-4-(2,4,6-trimethylphenyl)butane with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then converted to the peroxol compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using hydrogen peroxide and suitable catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired peroxol compound while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2,4,6-trimethylphenyl)butane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the peroxol group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(2,4,6-trimethylphenyl)butane-2-peroxol has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2,4,6-trimethylphenyl)butane-2-peroxol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxol group. These ROS can interact with various molecular targets, leading to oxidative stress and potential antimicrobial effects. The pathways involved include the formation of hydroxyl radicals and other reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenyl-2-butanol: A related compound with a similar structure but lacking the peroxol group.
2-Methyl-2-butene: Another related compound used as a free radical scavenger.
Uniqueness
2-Methyl-4-(2,4,6-trimethylphenyl)butane-2-peroxol is unique due to the presence of the peroxol group, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to generate reactive oxygen species sets it apart from other similar compounds.
Properties
CAS No. |
85981-78-8 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2-(3-hydroperoxy-3-methylbutyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C14H22O2/c1-10-8-11(2)13(12(3)9-10)6-7-14(4,5)16-15/h8-9,15H,6-7H2,1-5H3 |
InChI Key |
IFGQUKXLMPYCRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCC(C)(C)OO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















